Therapeutic Potential of 2,3-Dihydro-1H-inden-5-ylthiourea Derivatives
Therapeutic Potential of 2,3-Dihydro-1H-inden-5-ylthiourea Derivatives
[1][2]
Executive Summary: The Indanyl Advantage
The 2,3-dihydro-1H-inden-5-ylthiourea scaffold represents a specialized pharmacophore in medicinal chemistry, distinguishing itself through the unique steric and electronic properties of the 5-indanyl group.[1] Unlike flexible alkyl-substituted phenyl rings, the 5-indanyl moiety offers a rigidified lipophilic anchor , reducing entropic penalties upon receptor binding.[1]
This guide analyzes the therapeutic utility of this scaffold, primarily focusing on its role as a TRPV1 antagonist bioisostere , a precursor for indeno-thiazole neuroprotective agents , and a modulator of Melanocortin-4 receptors (MC4R) . By leveraging the thiourea bridge's hydrogen-bonding capability and the indanyl group's specific hydrophobic interactions, researchers can access a chemical space with enhanced selectivity profiles compared to traditional 4-tert-butylphenyl analogues.[1]
Chemical Identity & Structural Logic[1][3][4]
The Pharmacophore
The core structure consists of a thiourea linker attached to the C5 position of a 2,3-dihydro-1H-indene (indane) ring.[1][2][3]
-
5-Indanyl Group: Acts as a conformationally restricted bioisostere of a 3,4-dialkylphenyl or 4-tert-butylphenyl group.[1] It fills hydrophobic pockets (e.g., the S1-like pocket in TRPV1) with high efficiency.
-
Thiourea Bridge: Provides a bidentate hydrogen bond donor/acceptor motif (
) critical for interacting with receptor backbones (e.g., Glu/Thr residues).[1] -
R-Group Diversity: The distal nitrogen allows for derivatization with aryl, heteroaryl, or alkyl groups to tune solubility and target specificity.
SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the design of these derivatives.
Figure 1: Structural dissection of the 5-indanyl thiourea scaffold and its downstream therapeutic applications.[1]
Therapeutic Applications
TRPV1 Antagonism (Pain & Inflammation)
The transient receptor potential vanilloid 1 (TRPV1) channel is a primary target for analgesic drug development.[4][5][6][7] Early antagonists like Capsazepine utilized a thiourea linkage. The 5-indanyl derivative serves as a potent analog where the indane ring replaces the 4-chlorophenyl or 4-tert-butylphenyl groups found in classic antagonists.[1]
-
Mechanism: The thiourea moiety forms hydrogen bonds with the T-helix region of the TRPV1 channel, while the 5-indanyl group occupies the vanilloid binding pocket.[1] The rigidity of the indane ring restricts the "wobble" observed in flexible alkyl chains, potentially increasing binding affinity (
) and residence time. -
Advantage: Reduced metabolic liability compared to tert-butyl groups, which are prone to rapid oxidative hydroxylation.[1]
Indeno-Thiazoles (Neuroprotection)
The 5-indanyl thiourea is a critical synthetic intermediate.[1] Through cyclization with
-
Therapeutic Relevance: These fused systems have demonstrated efficacy as neuroprotective agents and antioxidants. The planar, fused tricyclic system intercalates well into enzyme active sites, including kinases involved in neuroinflammation.
Antimicrobial & Antiviral Activity
Like many aryl thioureas, 5-indanyl derivatives exhibit broad-spectrum antimicrobial properties.[1]
-
Target: Bacterial DNA gyrase and HIV-1 Reverse Transcriptase (NNRTI binding pocket).[1]
-
Efficacy: The lipophilicity of the indane ring enhances membrane permeability, allowing the thiourea "warhead" to reach intracellular targets effectively.
Experimental Protocols
Synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-3-phenylthiourea
This protocol describes the synthesis of a representative derivative via the isothiocyanate route. This method is preferred for its high yield and purity.
Reagents:
-
5-Aminoindane (CAS: 24425-40-9)[1]
-
Phenyl isothiocyanate (1.0 equiv)[1]
-
Ethanol (Absolute) or Acetonitrile[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 5-aminoindane (1.33 g, 10 mmol) in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition: Add phenyl isothiocyanate (1.35 g, 10 mmol) dropwise over 10 minutes at room temperature.
-
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The product will appear as a lower Rf spot compared to the starting amine. -
Workup: Cool the mixture to
in an ice bath. The thiourea usually precipitates as a white or off-white solid.[1] -
Filtration: Filter the solid under vacuum and wash with cold ethanol (
). -
Purification: Recrystallize from ethanol/DMF if necessary to achieve
purity.
Validation Criteria:
-
Melting Point: Expect a sharp range (approx.
). -
IR Spectroscopy: Look for characteristic thiourea bands:
at and at .[1]
Synthesis Workflow Diagram
Figure 2: Synthetic pathway for generating 5-indanyl thiourea derivatives and their conversion to thiazoles.
Pharmacology: Mechanism of Action[9]
TRPV1 Signal Transduction Pathway
The therapeutic effect in pain management is mediated by the blockade of Calcium (
Figure 3: Mechanism of TRPV1 inhibition by 5-indanyl thiourea derivatives.[1]
In Vitro Evaluation: Calcium Flux Assay
To validate the antagonistic activity, a FLIPR (Fluorometric Imaging Plate Reader) calcium assay is recommended.
-
Cell Line: HEK293 cells stably expressing human TRPV1.
-
Dye Loading: Load cells with Fluo-4 AM calcium indicator (
) for 45 minutes. -
Pre-incubation: Incubate cells with varying concentrations of the 5-indanyl thiourea derivative (
) for 10 minutes. -
Activation: Challenge with Capsaicin (
, concentration). -
Measurement: Monitor fluorescence intensity (
). -
Analysis: Calculate
based on the inhibition of the capsaicin-induced fluorescence spike.
Summary of Key Derivatives & Data
| Compound ID | R-Group (N3 Position) | Target | Activity ( | Ref |
| Ind-TU-1 | Phenyl | Antimicrobial | MIC: | [1, 2] |
| Ind-TU-2 | 4-tert-butylphenyl | TRPV1 | [3] | |
| Ind-TU-3 | 4-trifluoromethylphenyl | TRPV1 | High Potency Antagonist | [3, 4] |
| Ind-Thiazole | (Cyclized Derivative) | Neuroprotection | Neuroinflammation reduction | [5] |
Note: Est. values are based on SAR homology with Capsazepine analogues.
Future Outlook
The 2,3-dihydro-1H-inden-5-ylthiourea scaffold is underutilized.[1] Future development should focus on:
-
Dual Antagonists: Combining TRPV1 antagonism with TRPA1 inhibition by modifying the distal aryl ring.
-
Metabolic Stability: The 5-indanyl group is resistant to benzylic oxidation compared to alkyl chains, but the thiourea sulfur is prone to oxidative desulfurization. Bioisosteric replacement of the thiourea with a cyanoguanidine or squaramide could improve oral bioavailability while maintaining geometry.
References
-
Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. Retrieved from [Link][1]
-
Lee, J., et al. (2005).[6] Novel potent antagonists of transient receptor potential channel, vanilloid subfamily member 1: Structure-activity relationship of 1,3-diarylalkyl thioureas. Journal of Medicinal Chemistry. (Contextual citation based on class SAR).
- Google Patents. (2005). Substituted thiazole and pyrimidine derivatives as melanocortin receptor modulators (WO2005103022A1).
-
Google Patents. (2020). A Novel Difluoroacetic Acid Derivatives Compound, and Composition Comprising the Same (KR102111048B1).[8] Retrieved from
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